molecular formula C16H15N3S B2682985 4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 380191-03-7

4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2682985
CAS No.: 380191-03-7
M. Wt: 281.38
InChI Key: MOCHPIGMASMXLA-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol ( 380191-03-7) is a high-purity triazole-based chemical building block designed for research and development in medicinal chemistry. This compound features the 1,2,4-triazole core, a heterocyclic scaffold of significant interest due to its wide spectrum of pharmacological activities . Triazole derivatives are extensively investigated as potential agents for their antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, and antioxidant properties, making them valuable templates in drug discovery programs . With a molecular formula of C₁₆H₁₅N₃S and a molecular weight of 281.38 g/mol, this reagent is supplied with a purity of ≥98% . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is strictly labeled For Research and Further Manufacturing Use Only and is not intended for diagnostic or direct human use . Researchers can leverage this compound as a key intermediate for the synthesis of novel heterocyclic compounds or as a candidate for screening in various biological assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-8-9-14(10-12(11)2)19-15(17-18-16(19)20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCHPIGMASMXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with aromatic aldehydes. One common method includes the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate, which then undergoes cyclization to yield the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions starting from appropriate hydrazine derivatives and thioglycolic acid. Various characterization techniques such as NMR spectroscopy (both 1H^1H and 13C^13C), FTIR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties. Research indicates that derivatives of triazole-thiols exhibit promising activity against a range of bacteria and fungi.

Case Study: Antimicrobial Screening

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound showed effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods .

CompoundTarget OrganismMIC (µg/mL)
1E. coli50
2S. aureus25
3C. albicans30

Medicinal Chemistry

In addition to its antimicrobial properties, this compound is being explored for its potential use in treating various diseases due to its ability to interact with biological targets.

Case Study: Anti-cancer Properties

Research has indicated that triazole derivatives can inhibit cancer cell proliferation. A specific study highlighted the effectiveness of triazole-thiols in inducing apoptosis in cancer cell lines through modulation of signaling pathways .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Agricultural Applications

The unique properties of triazole compounds have also led to their application in agriculture as fungicides. Their effectiveness against fungal pathogens makes them suitable candidates for crop protection.

Case Study: Fungicidal Activity

A recent study evaluated the effectiveness of triazole-based fungicides in controlling Fusarium species in crops. The results indicated significant reductions in fungal growth compared to untreated controls .

TreatmentFungal Growth Inhibition (%)
Triazole Derivative A80
Triazole Derivative B75
Control10

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiol group are key functional groups that enable the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • 4-(3-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 78349-87-8): Differs by a single methyl group at the 3-position of the phenyl ring instead of 3,4-dimethyl substitution.
  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol :
    The methoxy group at the para position enhances electron density via resonance, increasing reactivity in electrophilic substitutions. This contrasts with the methyl groups in the target compound, which exert inductive effects without resonance donation .

Heterocyclic vs. Aromatic Substitutions

  • 4-(3,4-Dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol :
    Replacing the phenyl group at position 5 with a pyridine ring introduces nitrogen atoms, altering hydrogen-bonding capacity and solubility. Pyridinyl derivatives often exhibit enhanced biological activity due to improved interactions with biomolecular targets .

S-Alkylation Reactions

  • Target Compound vs. 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Both undergo S-alkylation with 2-bromo-1-phenylethanone in the presence of cesium carbonate. However, the bromophenyl derivative’s electron-withdrawing substituent slows reaction kinetics compared to the electron-donating methyl groups in the target compound, which facilitate nucleophilic attack at the thiol group .

Tautomerism and Stability

  • Thiol-Thione Equilibrium: The target compound’s 3,4-dimethylphenyl group stabilizes the thiol form via steric hindrance, reducing thione formation. In contrast, derivatives like 5-(3-chlorophenyl)-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol favor the thione tautomer due to electron-withdrawing substituents, impacting their alkylation pathways .

Antimicrobial Activity

  • 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Schiff base derivatives of the triazole-thiol core exhibit moderate antifungal and antibacterial activity. The target compound’s 3,4-dimethylphenyl group may enhance lipophilicity, improving membrane penetration and potency compared to simpler analogs .

Antioxidant and CNS Activity

  • Alkyl Derivatives (e.g., 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol): These compounds show moderate antiradical activity in DPPH assays, while Schiff bases like 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrate significant antianxiety and antidepressant effects. The target compound’s methyl groups may reduce polarity, enhancing blood-brain barrier penetration for CNS applications .

Physicochemical and Spectroscopic Comparisons

Property Target Compound 4-(4-Methoxyphenyl)-5-phenyl Derivative 4-(4-Bromophenyl)-5-phenyl Derivative
Molecular Weight 297.39 g/mol 299.34 g/mol 362.25 g/mol
Solubility Moderate in DMF High in polar solvents (due to -OCH₃) Low (lipophilic Br substituent)
Tautomer Preference Thiol (steric stabilization) Thione (electron donation) Thione (electron withdrawal)
Key IR Absorption (cm⁻¹) 2570 (S-H stretch) 2550 (S-H) 2565 (S-H)

Biological Activity

4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H15N3S
  • Molecular Weight : 281.38 g/mol
  • CAS Number : 578761-71-4

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating potential applications in pharmacology, particularly in anticancer and antimicrobial therapies.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In a study evaluating the cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, several triazole derivatives showed enhanced selectivity towards cancer cells compared to normal cells .
  • Specifically, compounds with structural similarities to this compound were noted for their ability to inhibit cell proliferation and induce apoptosis in targeted cancer cells.

Antimicrobial Activity

Triazole compounds are also recognized for their antifungal properties:

  • A study highlighted the effectiveness of triazole derivatives against various fungal pathogens. The presence of the thiol group in the structure may enhance the compound's interaction with microbial targets .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. Key observations include:

  • Electron-donating groups : Compounds with methyl substituents at specific positions on the aromatic ring exhibited higher antiproliferative activity against liver cancer (HepG2) cell lines .
  • Thiol group : The presence of the thiol group is crucial for enhancing biological interactions and activities.

Case Studies

  • Cytotoxicity Testing :
    • Method : MTT assay was employed to assess cell viability.
    • Results : Compounds similar to this compound demonstrated significant cytotoxic effects at concentrations as low as 12.5 µg/mL .
  • Antifungal Activity :
    • Various synthesized triazole derivatives were tested against common phytopathogenic fungi. The results indicated that certain modifications in structure led to enhanced antifungal efficacy .

Data Tables

Compound NameStructure FeaturesBiological ActivityNotable Findings
This compoundTriazole ring with thiol groupAnticancer and antifungalSignificant cytotoxicity against melanoma and breast cancer cell lines
1-{[4-(dimethylphenyl)-tetrazol]-5-thiol}Tetrazole ringAntifungalEffective against multiple fungal strains
N-(4-methylphenyl)-N'-(triazol)thioamideTriazole with thioamide linkageAntifungalDemonstrated notable antifungal activity

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